2-[[(Guanidino)(imino)methyl]sulfanyl]ethanesulfonic Acid-d4
Description
2-[[(Guanidino)(imino)methyl]sulfanyl]ethanesulfonic Acid-d4 is a deuterated derivative of 2-[[(Guanidino)(imino)methyl]sulfanyl]ethanesulfonic Acid, where four hydrogen atoms are replaced with deuterium (²H or D). This isotopic labeling enhances its utility in analytical chemistry, particularly as a stable internal standard for mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies. The molecular formula is C₄H₆D₄N₄O₃S₂, with a molecular weight of 230.30 . The compound is commercially available in specialized quantities (e.g., 25 mg priced at €1,531.00), reflecting its niche application in high-precision research .
Properties
Molecular Formula |
C4H10N4O3S2 |
|---|---|
Molecular Weight |
230.3 g/mol |
IUPAC Name |
1,1,2,2-tetradeuterio-2-[N-(diaminomethylidene)carbamimidoyl]sulfanylethanesulfonic acid |
InChI |
InChI=1S/C4H10N4O3S2/c5-3(6)8-4(7)12-1-2-13(9,10)11/h1-2H2,(H,9,10,11)(H5,5,6,7,8)/i1D2,2D2 |
InChI Key |
MFFQNMFIVBUMBX-LNLMKGTHSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])S(=O)(=O)O)SC(=N)N=C(N)N |
Canonical SMILES |
C(CS(=O)(=O)O)SC(=N)N=C(N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(Guanidino)(imino)methyl]sulfanyl]ethanesulfonic Acid-d4 typically involves the incorporation of deuterium atoms into the parent compound, 2-[[(Guanidino)(imino)methyl]sulfanyl]ethanesulfonic Acid. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium atoms using deuterated reagents under specific conditions.
Deuterated Reagents: The use of deuterated starting materials in the synthesis process ensures the incorporation of deuterium atoms into the final product.
Industrial Production Methods
Industrial production of 2-[[(Guanidino)(imino)methyl]sulfanyl]ethanesulfonic Acid-d4 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch Reactors: Large-scale batch reactors are used to carry out the synthesis under controlled conditions.
Purification: The crude product is purified using techniques such as crystallization, distillation, or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-[[(Guanidino)(imino)methyl]sulfanyl]ethanesulfonic Acid-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include water, methanol, and dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce thiol derivatives.
Scientific Research Applications
2-[[(Guanidino)(imino)methyl]sulfanyl]ethanesulfonic Acid-d4 has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in NMR spectroscopy due to its deuterium labeling.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Investigated for its potential therapeutic applications and as a diagnostic tool.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[[(Guanidino)(imino)methyl]sulfanyl]ethanesulfonic Acid-d4 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence its chemical properties, making it useful in studying reaction mechanisms and metabolic pathways. The compound may act as a substrate or inhibitor in various biochemical reactions, providing insights into the underlying molecular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Non-Deuterated Analog: 2-[[(Guanidino)(imino)methyl]sulfanyl]ethanesulfonic Acid
- Molecular Formula: C₄H₁₀N₄O₃S₂ (non-deuterated form).
- Key Differences: The absence of deuterium reduces molecular weight (~226.25 estimated vs. 230.30 for the deuterated form) . Non-deuterated analogs are typically used in synthetic chemistry or as buffering agents, whereas the deuterated form is reserved for analytical applications requiring isotopic tracing .
Functional Group Variants
2-(4,6-Diamino-1,3,5-triazin-2-yl)sulfanylethanesulfonic Acid
- Structural Distinction: Replaces the guanidino-iminomethyl group with a triazine ring.
2-(2-Sulfoethyl)pseudourea
Comparison with Isotopically Labeled Compounds
Menthol-d4
Guanidinoacetic-13C₂ Acid
- Molecular Formula : ¹³C₂H₇N₃O₂.
- Application: A carbon-13 labeled compound for metabolic flux analysis. Compared to 2-[[(Guanidino)(imino)methyl]sulfanyl]ethanesulfonic Acid-d4, this compound lacks sulfur and sulfonic acid groups, limiting its utility in redox or sulfur-cycle studies .
Data Table: Key Properties of 2-[[(Guanidino)(imino)methyl]sulfanyl]ethanesulfonic Acid-d4 and Related Compounds
Biological Activity
2-[[(Guanidino)(imino)methyl]sulfanyl]ethanesulfonic Acid-d4, also known as a stable isotope-labeled derivative of the compound, is a sulfonic acid derivative that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₄H₁₀N₄O₃S₂
- Molecular Weight : 226.28 g/mol
- CAS Number : 1391053-66-9
The biological activity of 2-[[(Guanidino)(imino)methyl]sulfanyl]ethanesulfonic Acid-d4 is primarily linked to its ability to interact with various biological molecules. The compound is hypothesized to act through the following mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, potentially altering cellular functions.
- Receptor Modulation : The compound might interact with receptors, influencing signaling pathways that regulate physiological responses.
Case Studies and Research Findings
- Antioxidant Activity : Studies have indicated that compounds similar to 2-[[(Guanidino)(imino)methyl]sulfanyl]ethanesulfonic Acid exhibit antioxidant properties. This suggests a potential role in mitigating oxidative stress in cellular environments .
- Therapeutic Applications : Research has explored the use of sulfonic acid derivatives in therapeutic contexts, particularly in reducing side effects associated with chemotherapy agents. For instance, mesna, a related compound, is used to protect against the toxicity of certain chemotherapeutics .
- Bioconjugation Potential : The compound's structure allows for bioconjugation applications, which can be utilized in drug delivery systems or targeted therapies .
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Molecular Weight | Biological Activity |
|---|---|---|---|
| Mesna | C₂H₅NaO₃S₂ | 164.18 g/mol | Antioxidant, Chemoprotective |
| 2-Mercaptoethanesulfonic Acid | C₂H₅O₃S₂ | 126.16 g/mol | Antioxidant |
| 2-[[(Guanidino)(imino)methyl]sulfanyl]ethanesulfonic Acid-d4 | C₄H₁₀N₄O₃S₂ | 226.28 g/mol | Enzyme Inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
